3-Chloro-4-fluorophenylzinc bromide, 0.50 M in THF
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Overview
Description
3-Chloro-4-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenylzinc bromide can be synthesized through the reaction of 3-chloro-4-fluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Chloro-4-fluorobromobenzene+Zn→3-Chloro-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-chloro-4-fluorophenylzinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and safety. The use of high-purity zinc and optimized reaction parameters, such as temperature and reaction time, are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple 3-chloro-4-fluorophenylzinc bromide with various electrophiles, such as aryl halides or vinyl halides.
Oxidative Addition: The compound can react with transition metal complexes, leading to the formation of organometallic intermediates.
Reductive Elimination: This step often follows oxidative addition, resulting in the formation of new carbon-carbon bonds.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
3-Chloro-4-fluorophenylzinc bromide has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a key intermediate in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the halogen substituents, facilitating the transfer of the phenyl group to the electrophilic partner. This process is mediated by transition metal catalysts, which undergo oxidative addition and reductive elimination to form the final product. The molecular targets and pathways involved include the activation of palladium or nickel complexes and the formation of organometallic intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 4-Chloro-3-fluorobenzylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-Chloro-4-fluorophenylzinc bromide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This arrangement enhances its reactivity and selectivity in cross-coupling reactions compared to other similar compounds. The presence of both electron-withdrawing groups also influences the electronic properties of the compound, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C6H3BrClFZn |
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Molecular Weight |
274.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
KWOINHIOSBWUQW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+]Br |
Origin of Product |
United States |
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